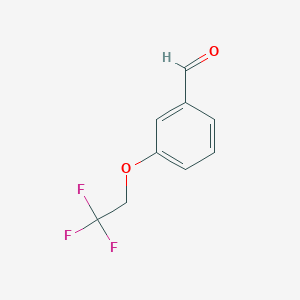

3-(2,2,2-Trifluoroethoxy)benzaldehyde

Description

Significance of Fluorinated Organic Compounds in Advanced Chemical Synthesis and Development

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical and pharmaceutical development. Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—confer profound changes upon the parent molecule. researchgate.net In medicinal chemistry, fluorination is a widely used strategy to enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net This increased stability can lead to a longer biological half-life and improved pharmacokinetic profiles.

Furthermore, fluorinated groups, such as trifluoromethyl (-CF3) and trifluoroethoxy (-OCH2CF3), can significantly increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes. mdpi.comresearchgate.net These groups also alter the electronic properties of a molecule, which can enhance its binding affinity to target proteins. mdpi.com The trifluoromethyl group, for instance, is a strong electron-withdrawing substituent that can improve interactions with biological targets through hydrogen bonding and electrostatic forces. researchgate.net It is estimated that approximately 20% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to the transformative impact of this element in drug design. researchgate.net

Overview of Benzaldehyde (B42025) Derivatives as Versatile Building Blocks in Organic Synthesis and Life Sciences

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, prized for their reactivity and versatility. wikipedia.org As one of the simplest aromatic aldehydes, benzaldehyde consists of a benzene (B151609) ring attached to a formyl (-CHO) group, which serves as a reactive handle for a multitude of chemical transformations. wikipedia.org These compounds are key intermediates in the synthesis of a wide array of products, including pharmaceuticals, fragrances, dyes, and agrochemicals. ontosight.aiontosight.ai

The aldehyde functional group readily undergoes nucleophilic addition, condensation, and oxidation reactions, allowing for the construction of more complex molecular architectures. wikipedia.org For example, benzaldehyde derivatives are used in the synthesis of cinnamaldehyde, mandelic acid, and various heterocyclic compounds. wikipedia.orgacs.org In the life sciences, numerous benzaldehyde derivatives have been investigated for their biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov Their ability to serve as precursors for complex, biologically active molecules makes them indispensable tools for medicinal chemists. nih.gov

Research Focus on the 2,2,2-Trifluoroethoxy Moiety in Aromatic Aldehydes

The 2,2,2-trifluoroethoxy (-OCH2CF3) group is of particular interest in the design of advanced organic molecules. When attached to an aromatic aldehyde, this moiety imparts a unique combination of properties that chemists can exploit. The trifluoroethoxy group is known for its high metabolic stability and moderate lipophilicity. researchgate.net This makes it an attractive substituent in drug discovery, where controlling a molecule's metabolic fate and permeability is crucial.

Research has shown that the inclusion of the 2,2,2-trifluoroethoxy group can lead to compounds with enhanced biological activity. For example, derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid have been synthesized and investigated as potential antiglioma agents. acs.org Furthermore, this moiety is increasingly featured in the development of radiotracers for positron emission tomography (PET), a powerful biomedical imaging technique. The metabolic stability conferred by the trifluoroethoxy group is highly advantageous for creating effective imaging agents. The synthesis of molecules like 3-(2,2,2-Trifluoroethoxy)benzaldehyde provides researchers with a key intermediate to incorporate this valuable functional group into new and diverse chemical structures.

Physicochemical Properties of 3-(2,2,2-Trifluoroethoxy)benzaldehyde

The following table summarizes key physicochemical data for 3-(2,2,2-Trifluoroethoxy)benzaldehyde.

| Property | Value |

| CAS Number | 155908-58-0 |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol |

| Monoisotopic Mass | 204.03981 Da |

| InChI Key | VXNUKVSIHDRZRA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)OCC(F)(F)F)C=O |

| Predicted XlogP | 2.5 |

| Data sourced from PubChem. uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNUKVSIHDRZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155908-58-0 | |

| Record name | 3-(2,2,2-trifluoroethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Transformations Involving 3 2,2,2 Trifluoroethoxy Benzaldehyde

Chemical Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for its conversion into a wide array of other functional groups and molecular scaffolds.

The reduction of the aldehyde functionality in 3-(2,2,2-trifluoroethoxy)benzaldehyde to a primary alcohol, [3-(2,2,2-trifluoroethoxy)phenyl]methanol, is a fundamental transformation. This is typically achieved through the use of hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones. The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, where the borohydride delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon. A subsequent workup with water or a mild acid protonates the resulting alkoxide intermediate to yield the final benzyl (B1604629) alcohol product. This conversion is a standard and high-yielding reaction in organic synthesis.

| Reactant | Reagent System | Product |

|---|---|---|

| 3-(2,2,2-Trifluoroethoxy)benzaldehyde | 1. Sodium Borohydride (NaBH₄) 2. Methanol (Solvent) 3. Aqueous Workup | [3-(2,2,2-Trifluoroethoxy)phenyl]methanol |

The aldehyde group can be readily oxidized to a carboxylic acid. For 3-(2,2,2-trifluoroethoxy)benzaldehyde, this transformation yields 3-(2,2,2-trifluoroethoxy)benzoic acid, a valuable intermediate in medicinal chemistry. google.commdpi.com A variety of oxidizing agents can accomplish this conversion. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective, though milder and more selective methods are often preferred. researchgate.net Benzaldehydes, in general, can be oxidized to their corresponding benzoic acids by various strains of microorganisms or by using catalysts like sodium tungstate (B81510) with hydrogen peroxide. researchgate.netnih.govnih.gov This transformation is a key step in the synthesis of more complex molecules where a benzoic acid moiety is required. google.com

| Reactant | Typical Oxidizing Agents | Product |

|---|---|---|

| 3-(2,2,2-Trifluoroethoxy)benzaldehyde | Potassium Permanganate (KMnO₄) | 3-(2,2,2-Trifluoroethoxy)benzoic acid |

| Jones Reagent (CrO₃/H₂SO₄) |

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for a wide range of nucleophiles, leading to addition and condensation products that are pivotal in carbon-carbon and carbon-heteroatom bond formation.

The Wittig reaction is a powerful method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (a Wittig reagent). wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly versatile for forming carbon-carbon double bonds with defined regiochemistry. masterorganicchemistry.com A significant challenge in olefination reactions is controlling the stereochemistry of the resulting alkene (E vs. Z isomer).

The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction provides a robust solution for the stereoselective synthesis of Z-alkenes from aldehydes. numberanalytics.comdiva-portal.org This method employs phosphonate (B1237965) reagents bearing electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-nucleophilic base system like potassium hexamethyldisilazide (KHMDS) and 18-crown-6 (B118740) in a polar aprotic solvent like THF, typically at low temperatures (-78 °C). numberanalytics.comenamine.netnih.gov The electron-withdrawing trifluoroethoxy groups on the phosphorus reagent accelerate the elimination of the oxaphosphetane intermediate under kinetic control, leading to a high selectivity for the Z-olefin. nih.govmdpi.com This reaction is applicable to a wide range of aldehydes, including aromatic aldehydes like 3-(2,2,2-trifluoroethoxy)benzaldehyde. enamine.net

| Aldehyde | Reagent System | Major Product Type | Significance |

|---|---|---|---|

| 3-(2,2,2-Trifluoroethoxy)benzaldehyde | 1. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate 2. KHMDS / 18-crown-6 3. THF, -78 °C | Z-α,β-Unsaturated Ester | High Z-stereoselectivity |

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and an aliphatic ketone or a different aromatic ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). scispace.comijarsct.co.in This reaction is a cornerstone for the synthesis of flavonoids and related compounds. nih.gov In this reaction, 3-(2,2,2-trifluoroethoxy)benzaldehyde can be condensed with various substituted acetophenones in the presence of a base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. mdpi.com The resulting chalcones, which incorporate the 3-(2,2,2-trifluoroethoxy)phenyl moiety, are of interest in medicinal chemistry research. researchgate.net

| Aldehyde | Ketone Partner | Catalyst/Solvent | Product Class |

|---|---|---|---|

| 3-(2,2,2-Trifluoroethoxy)benzaldehyde | Acetophenone (B1666503) | NaOH or KOH / Ethanol | 1-Phenyl-3-[3-(2,2,2-trifluoroethoxy)phenyl]prop-2-en-1-one |

| 3-(2,2,2-Trifluoroethoxy)benzaldehyde | 4'-Hydroxyacetophenone | NaOH or KOH / Ethanol | 1-(4-Hydroxyphenyl)-3-[3-(2,2,2-trifluoroethoxy)phenyl]prop-2-en-1-one |

| 3-(2,2,2-Trifluoroethoxy)benzaldehyde | 4'-Methoxyacetophenone | NaOH or KOH / Ethanol | 1-(4-Methoxyphenyl)-3-[3-(2,2,2-trifluoroethoxy)phenyl]prop-2-en-1-one |

The aldehyde group readily undergoes condensation reactions with primary amine derivatives, such as hydrazine (B178648) and its analogues, to form compounds containing a carbon-nitrogen double bond (C=N). nih.gov Reaction of 3-(2,2,2-trifluoroethoxy)benzaldehyde with hydrazine (H₂N-NH₂) or substituted hydrazines (e.g., phenylhydrazine) under mildly acidic conditions yields the corresponding hydrazones. nih.govnih.gov

Similarly, condensation with thiosemicarbazide (B42300) (H₂N-NH-C(=S)NH₂) produces the corresponding thiosemicarbazone. researchgate.net These reactions proceed via nucleophilic attack of the terminal nitrogen of the hydrazine derivative on the carbonyl carbon, followed by dehydration to form the stable C=N bond. nih.gov Hydrazones and thiosemicarbazones are important classes of compounds with a wide range of biological activities and applications as ligands in coordination chemistry. nih.govrsc.org

| Reactant | Nucleophile | Product Class |

|---|---|---|

| 3-(2,2,2-Trifluoroethoxy)benzaldehyde | Hydrazine (H₂NNH₂) | Hydrazone |

| 3-(2,2,2-Trifluoroethoxy)benzaldehyde | Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone |

| 3-(2,2,2-Trifluoroethoxy)benzaldehyde | Thiosemicarbazide (H₂NNH(C=S)NH₂) | Thiosemicarbazone |

Nucleophilic Addition and Condensation Reactions

Grignard Reagent Addition Reactions

The reaction of 3-(2,2,2-Trifluoroethoxy)benzaldehyde with Grignard reagents (RMgX) represents a fundamental carbon-carbon bond-forming transformation. The mechanism proceeds via nucleophilic addition to the carbonyl group. organic-chemistry.org The Grignard reagent, featuring a highly polarized carbon-magnesium bond, acts as a potent nucleophile where the organic group (R) carries a partial negative charge. masterorganicchemistry.com This nucleophilic carbon attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025).

The initial attack disrupts the π-bond of the carbonyl, leading to the formation of a tetrahedral magnesium alkoxide intermediate. quora.com This step is typically the rate-determining step of the reaction. Subsequent workup with a dilute acid, such as H₃O⁺, protonates the alkoxide to yield the final product, a secondary alcohol. libretexts.org Specifically, the reaction converts the aldehyde functional group into a hydroxyl group and attaches the organic group from the Grignard reagent to the former carbonyl carbon. leah4sci.com

The 3-(2,2,2-trifluoroethoxy) substituent on the aromatic ring is electronically withdrawing but does not directly participate in the reaction at the aldehyde center. Its primary influence is on the electronic properties of the benzaldehyde, though the reaction pathway remains focused on the highly reactive carbonyl site.

Table 1: Products from Grignard Addition to 3-(2,2,2-Trifluoroethoxy)benzaldehyde This table presents hypothetical products based on established Grignard reaction mechanisms.

| Grignard Reagent (RMgX) | R Group | Product Name | Product Class |

|---|---|---|---|

| Methylmagnesium bromide | Methyl | 1-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanol | Secondary Alcohol |

| Ethylmagnesium chloride | Ethyl | 1-(3-(2,2,2-Trifluoroethoxy)phenyl)propan-1-ol | Secondary Alcohol |

Reactivity of the Aromatic Ring and the Trifluoroethoxy Substituent

Aromatic Substitution Reactions Influenced by Trifluoroethoxy Directing Effects

The regiochemical outcome of electrophilic aromatic substitution (EAS) on 3-(2,2,2-Trifluoroethoxy)benzaldehyde is determined by the combined directing effects of the aldehyde (-CHO) and the trifluoroethoxy (-OCH₂CF₃) substituents.

The aldehyde group is a well-established deactivating and meta-directing group. oneonta.edu It deactivates the ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, and it directs incoming electrophiles to the position meta to itself.

Therefore, in an EAS reaction on 3-(2,2,2-Trifluoroethoxy)benzaldehyde, there is a competition between the meta-directing aldehyde and the ortho, para-directing trifluoroethoxy group. The final substitution pattern depends on the specific reaction conditions and the nature of the electrophile, but substitution is generally disfavored due to the presence of two deactivating groups.

Investigation of Nucleophilic Substitution at the Ether Linkage

The ether linkage in 3-(2,2,2-Trifluoroethoxy)benzaldehyde is generally robust and resistant to nucleophilic substitution. Aryl ethers are known for their high stability due to the sp² hybridization of the aromatic carbon and the delocalization of the oxygen's lone pair electrons into the π-system of the ring, which imparts partial double-bond character to the C-O bond.

Cleavage of such an ether bond via nucleophilic aromatic substitution (SNAr) is a challenging process that typically requires harsh conditions and specific electronic arrangements. The SNAr mechanism necessitates the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the ether). These groups are required to stabilize the negative charge that develops in the aromatic ring during the formation of the transient Meisenheimer complex.

In the case of 3-(2,2,2-Trifluoroethoxy)benzaldehyde, the strongly deactivating aldehyde group is located meta to the trifluoroethoxy group. This meta positioning prevents it from effectively stabilizing the Meisenheimer complex intermediate through resonance. Consequently, the ether linkage is not activated towards nucleophilic attack, and standard nucleophilic reagents are not expected to cleave the C-O bond under typical laboratory conditions.

Exploration of Palladium-Catalyzed C-H Functionalization with Transient Directing Groups

Palladium-catalyzed C-H functionalization has become a powerful tool for modifying aromatic compounds, and benzaldehydes are suitable substrates for this type of transformation through the use of transient directing groups. nih.govresearchgate.net This strategy avoids the need to install and later remove a permanent directing group, enhancing atom and step economy. nih.gov

The mechanism for the ortho-C-H functionalization of a substrate like 3-(2,2,2-Trifluoroethoxy)benzaldehyde involves the initial, reversible reaction between the aldehyde and an amine catalyst (e.g., an amino acid) to form an imine in situ. researchgate.net This transient imine acts as a directing group, coordinating to the palladium catalyst and positioning it in close proximity to the C-H bond at the ortho position (C-2) of the benzaldehyde ring. researchgate.net

This directed proximity facilitates the cleavage of the C-H bond in a process called cyclometalation, forming a palladacycle intermediate. This intermediate can then undergo various transformations, such as arylation, chlorination, or bromination, by reacting with an appropriate coupling partner. nih.gov Finally, the directing group is released through hydrolysis of the imine, regenerating the aldehyde functional group on the product and freeing the amine catalyst to re-enter the catalytic cycle. This methodology allows for the selective introduction of a wide range of functional groups at the position ortho to the aldehyde, a transformation that is difficult to achieve using traditional electrophilic substitution methods.

Table 2: Potential C-H Functionalization Reactions on Benzaldehydes via Transient Directing Groups This table is based on reported functionalizations for various benzaldehyde substrates and is applicable to 3-(2,2,2-Trifluoroethoxy)benzaldehyde. nih.gov

| Reaction Type | Reagent/Coupling Partner | Functional Group Introduced |

|---|---|---|

| Arylation | Aryl Iodide | Aryl |

| Chlorination | N-Chlorosuccinimide (NCS) | -Cl |

| Bromination | N-Bromosuccinimide (NBS) | -Br |

Rational Design and Synthesis of Novel Derivatives and Analogs of 3 2,2,2 Trifluoroethoxy Benzaldehyde

Design and Synthesis of Fluorinated Chalcone (B49325) Analogs for Biological Evaluation

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a class of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. pharmascholars.comresearchgate.net The introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethoxy group, into the chalcone scaffold is a common strategy to enhance these biological effects. nih.gov

The synthesis of fluorinated chalcone analogs from 3-(2,2,2-trifluoroethoxy)benzaldehyde is typically achieved through the Claisen-Schmidt condensation reaction. orientjchem.orgrasayanjournal.co.in This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone (B1666503) with 3-(2,2,2-trifluoroethoxy)benzaldehyde. The reaction proceeds by the formation of a carbanion from the acetophenone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). pharmascholars.com Subsequent dehydration of the resulting aldol (B89426) adduct yields the desired chalcone.

The general synthetic pathway is illustrated below:

Figure 1: General scheme for the synthesis of fluorinated chalcones via Claisen-Schmidt condensation.

A variety of fluorinated chalcones have been synthesized using this method and subsequently evaluated for their biological potential. orientjchem.org For instance, studies have explored the 5-lipoxygenase inhibitory activity and antitumor effects of newly designed fluorinated 3,4-dihydroxychalcones. nih.gov The resulting compounds often show potencies comparable or superior to their non-fluorinated counterparts. nih.gov The evaluation of these chalcones against panels of human cancer cell lines has identified derivatives with significant cytotoxic activity. nih.govnih.gov

| Chalcone Derivative Structure | Starting Materials | Biological Activity Investigated |

| (E)-1-(Aryl)-3-(3-(2,2,2-trifluoroethoxy)phenyl)prop-2-en-1-one | 3-(2,2,2-Trifluoroethoxy)benzaldehyde, Substituted Acetophenone | Antimicrobial, Antifungal, Anticancer pharmascholars.comnih.govorientjchem.org |

| Fluorinated 3,4-dihydroxychalcones | Fluorinated Benzaldehyde, 3,4-dihydroxyacetophenone | 5-Lipoxygenase inhibition, Antiperoxidation, Antitumor nih.gov |

Construction of Diverse Heterocyclic Systems Utilizing 3-(2,2,2-Trifluoroethoxy)benzaldehyde as a Precursor

The aldehyde functionality of 3-(2,2,2-trifluoroethoxy)benzaldehyde makes it an excellent precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals.

Benzothiazole and thiazolidinone scaffolds are present in numerous biologically active compounds. nih.govmdpi.com The synthesis of derivatives containing the 3-(2,2,2-trifluoroethoxy)phenyl moiety often proceeds in a stepwise manner starting from the parent aldehyde.

For the synthesis of thiazolidinones, a common route involves a three-component reaction or a two-step, one-pot synthesis. nanobioletters.com First, 3-(2,2,2-trifluoroethoxy)benzaldehyde is condensed with an amine, such as a substituted 2-aminobenzothiazole, to form an intermediate Schiff base (imine). This intermediate is then cyclized by reaction with a compound containing a thiol group, typically thioglycolic acid, to yield the final 3-(benzothiazol-2-yl)-2-(3-(2,2,2-trifluoroethoxy)phenyl)thiazolidin-4-one derivative. nanobioletters.com These hybrid molecules have been investigated for their potential as antimicrobial agents. nih.govresearchgate.net

| Heterocyclic System | Key Reagents | General Synthetic Approach |

| Thiazolidinone | 3-(2,2,2-Trifluoroethoxy)benzaldehyde, 2-Aminobenzothiazole, Thioglycolic acid | 1. Formation of Schiff base (imine) from aldehyde and amine. 2. Cyclocondensation with thioglycolic acid. nanobioletters.com |

| Benzothiazole | 3-(2,2,2-Trifluoroethoxy)benzaldehyde, Substituted 2-aminothiophenol | Condensation and oxidative cyclization. |

Quinazoline (B50416) and acridone (B373769) alkaloids are classes of natural products known for their diverse biological activities. researchgate.net The synthesis of these complex heterocyclic systems can utilize aromatic aldehydes as key starting materials. For instance, quinazolin-4(3H)-ones can be synthesized through various methods, including the copper-catalyzed reaction of 2-isocyanobenzoates with amines or the condensation of 2-aminobenzamides with aldehydes. organic-chemistry.org

In this context, 3-(2,2,2-trifluoroethoxy)benzaldehyde can be incorporated into the quinazoline scaffold by reacting it with a suitable 2-aminobenzamide (B116534) derivative. The aldehyde group participates in the cyclization step to form the heterocyclic ring, resulting in a 2-substituted quinazolinone bearing the 3-(2,2,2-trifluoroethoxy)phenyl group. The synthesis of acridinone (B8587238) and hydroisoquinoline scaffolds can also involve reactions where an aromatic aldehyde is a key component in building the polycyclic framework.

Furan-containing compounds are important platform chemicals, often derived from biomass, and are used in the synthesis of pharmaceuticals and other fine chemicals. nih.gov Derivatives that incorporate both the furan (B31954) ring and the 3-(2,2,2-trifluoroethoxy)phenyl moiety can be synthesized through condensation reactions.

For example, 3-(2,2,2-trifluoroethoxy)benzaldehyde can undergo a Knoevenagel or similar condensation with a furan derivative that possesses an active methylene (B1212753) group. This reaction would lead to the formation of a new carbon-carbon double bond, linking the two aromatic systems. Alternatively, reactions of 3-(furan-2-yl)propenoic acids with arenes can be used to synthesize 3-aryl-3-(furan-2-yl)propenoic acid derivatives, demonstrating another route to combine these structural motifs. nih.gov These syntheses expand the chemical space of accessible fluorinated compounds derived from both petrochemical and renewable feedstocks. mdpi.com

Development of 2,2,2-Trifluoroethoxy-Containing Radiotracers for Molecular Imaging (e.g., PET)

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique used for diagnosing and monitoring diseases by visualizing biological processes in vivo. nih.gov The technique relies on the administration of a molecule labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). researchgate.net

The development of novel PET radiotracers is a major focus of radiopharmaceutical chemistry. The 2,2,2-trifluoroethoxy group is a particularly useful moiety in this field. It provides a stable position for the introduction of the ¹⁸F label. Molecules containing this group, derived from precursors like 3-(2,2,2-trifluoroethoxy)benzaldehyde, can be designed to target specific biological entities like enzymes or receptors. mdpi.comresearchgate.net

The radiosynthesis often involves a late-stage radiofluorination step, where a precursor molecule is reacted with [¹⁸F]fluoride. For a 2,2,2-trifluoroethoxy-containing tracer, a common strategy is to use a precursor with a leaving group (e.g., tosylate, mesylate) on the ethoxy side chain, which can be displaced by [¹⁸F]fluoride. The resulting ¹⁸F-labeled compound is then purified and prepared for imaging studies. researchgate.net This approach allows for the efficient production of radiotracers for investigating conditions such as neurodegenerative disorders or cancer. nih.govresearchgate.net

Synthesis of Advanced Fluorinated Building Blocks for Complex Molecule Construction

The utility of 3-(2,2,2-trifluoroethoxy)benzaldehyde extends beyond the direct synthesis of biologically active molecules; it also serves as a foundational building block for creating more complex, second-generation fluorinated intermediates. achemblock.com The aldehyde group is a versatile functional handle that can be readily transformed into a wide range of other functionalities through oxidation, reduction, or addition reactions.

This versatility allows chemists to construct larger, more elaborate molecular architectures that retain the beneficial properties of the trifluoroethoxy group. nih.gov For example, the chalcones synthesized from this aldehyde (as described in section 4.1) can themselves be used as intermediates for synthesizing other heterocyclic systems like pyrazoles or isoxazolines. rasayanjournal.co.insphinxsai.com Similarly, the aldehyde can be converted into an amine, a carboxylic acid, or an alcohol, each of which opens up new avenues for chemical elaboration. This strategic use of 3-(2,2,2-trifluoroethoxy)benzaldehyde as a primary building block is crucial for the efficient construction of complex fluorinated molecules in drug discovery and materials science. pharmascholars.comresearchgate.net

Applications of 3 2,2,2 Trifluoroethoxy Benzaldehyde in Chemical and Biological Research Paradigms

Role as a Key Precursor in Medicinal Chemistry Research

In medicinal chemistry, 3-(2,2,2-Trifluoroethoxy)benzaldehyde is utilized as a starting material for the synthesis of complex molecules designed to interact with specific biological targets. The aldehyde functional group is readily transformed through reactions like condensation, oxidation, and reductive amination, allowing for the construction of diverse molecular scaffolds.

Exploration as Inhibitors of Kinases (e.g., AURKA, VEGFR-2)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery. While direct synthesis of Aurora Kinase A (AURKA) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors starting specifically from 3-(2,2,2-Trifluoroethoxy)benzaldehyde is not extensively detailed in the reviewed literature, substituted benzaldehydes are fundamental precursors for the heterocyclic cores commonly found in such inhibitors. The development of potent and selective kinase inhibitors often involves the synthesis of scaffolds like quinazolines, pyrimidines, or triazoles, where a substituted benzaldehyde (B42025) can be a key component in ring formation or functionalization. The trifluoroethoxy group is of particular interest in this context for its potential to enhance binding affinity and improve pharmacokinetic properties.

Modulation of Enzyme Activities and Cellular Signaling Pathways

Derivatives of benzaldehyde have been shown to modulate various enzyme activities and cellular signaling pathways critical in disease progression. Research has demonstrated that certain benzaldehyde derivatives can inhibit enzymes such as aldehyde dehydrogenases (ALDH), which are involved in cellular metabolism and detoxification. The benzaldehyde moiety is recognized as a key interacting feature within the catalytic center of some ALDH isoforms. mdpi.com

Furthermore, studies on benzaldehyde and its derivatives have revealed their ability to suppress multiple signaling pathways in cancer cells, including the NF-κB and MAPK pathways. nih.govnih.govresearchgate.net These pathways are central to the inflammatory response and cell proliferation. For instance, certain benzaldehyde compounds have been found to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov This inhibition is often achieved by blocking the activation of transcription factors like NF-κB. nih.govnih.gov The incorporation of a trifluoroethoxy group onto the benzaldehyde scaffold is a strategy explored by chemists to potentially enhance these modulatory effects.

Development of Anti-Inflammatory Agents

The benzaldehyde scaffold is a common starting point for the development of novel anti-inflammatory agents. Research has shown that derivatives can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The mechanism often involves the inhibition of key inflammatory signaling pathways like MAPK and NF-κB. nih.govnih.gov By interfering with these pathways, benzaldehyde derivatives can reduce the expression of enzymes like COX-2 and iNOS, which are responsible for producing inflammatory mediators. nih.govnih.gov The synthesis of molecules incorporating the 3-(2,2,2-Trifluoroethoxy)benzaldehyde structure is a rational approach aimed at discovering new compounds with potent and selective anti-inflammatory activity.

Investigation as Antimicrobial and Antiplasmodial Scaffolds

The utility of 3-(2,2,2-Trifluoroethoxy)benzaldehyde as a precursor extends to the synthesis of agents targeting infectious diseases. While this specific aldehyde is not always the direct starting material, the closely related 1-(3-(2,2,2-trifluoroethoxy)phenyl)ethanone is used in Claisen-Schmidt condensation reactions to produce chalcones with significant antiplasmodial activity. nih.govmdpi.com

Chalcones are precursors to flavonoids and are known for a wide range of biological activities. scienceopen.com In studies targeting Plasmodium falciparum, the parasite responsible for malaria, a series of chalcones bearing the 2,2,2-trifluoroethoxy group were synthesized and evaluated. nih.govmdpi.com It was discovered that the position of the trifluoroethoxy group on the phenyl ring plays a crucial role in the compound's efficacy. mdpi.com While chalcones with this group at the meta- and para-positions showed weak activity, those with the substitution at the ortho-position displayed significantly enhanced antiplasmodial effects. nih.govmdpi.com

| Compound ID | Description | IC50 (µg/mL) against P. falciparum |

| 3a | o-2,2,2-trifluoroethoxychalcone derivative | 3.0 |

| 3f | o-2,2,2-trifluoroethoxychalcone derivative | 2.2 |

These findings highlight the importance of the trifluoroethoxy moiety in designing new scaffolds for antiplasmodial agents. nih.govmdpi.com Additionally, benzaldehyde derivatives, in general, are recognized for their broad-spectrum antimicrobial properties, acting as bactericides and fungicides. researchgate.net

Building Blocks for Analgesic and Antihypertensive Agent Research

In the pursuit of new treatments for pain and hypertension, substituted benzaldehydes serve as versatile starting points for complex molecular architectures. While patents and literature describe fluoroalkoxy-substituted benzamides and benzimidazole (B57391) derivatives as potential therapeutic agents, including for use as analgesics or antihypertensives, a direct synthetic route from 3-(2,2,2-Trifluoroethoxy)benzaldehyde is not consistently highlighted. google.com However, the chemical reactivity of the aldehyde group allows for its incorporation into a wide variety of heterocyclic systems and other scaffolds that are central to the development of novel analgesic and antihypertensive drugs. The synthesis of such compounds is an active area of research, where the unique electronic properties of the trifluoroethoxy group can be leveraged to fine-tune the pharmacological profile of the target molecules.

Contributions to Materials Science and Specialty Chemical Development

While the primary application of 3-(2,2,2-Trifluoroethoxy)benzaldehyde documented in scientific literature is as a precursor in medicinal chemistry and life sciences research, its properties are also of interest in materials science. Fluorinated compounds are widely used in the development of advanced materials due to their unique characteristics, such as increased thermal stability and lipophilicity. cymitquimica.com As a fluorinated aldehyde, this compound can be used in the synthesis of specialty polymers, dyes, and other organic materials where the incorporation of fluorine is desired to modify the material's properties. However, specific, large-scale applications in this area are not as extensively reported as its role in pharmaceutical research.

Synthesis of Fluorinated Ligands with Tailored Properties

The aldehyde functionality of 3-(2,2,2-trifluoroethoxy)benzaldehyde serves as a versatile handle for the synthesis of a wide array of fluorinated ligands, particularly Schiff base ligands. Schiff bases, formed through the condensation reaction of an aldehyde with a primary amine, are a prominent class of ligands in coordination chemistry due to their straightforward synthesis and ability to form stable complexes with a variety of metal ions.

The incorporation of the trifluoroethoxy group into the ligand framework can modulate the electronic and steric properties of the resulting metal complexes, thereby tailoring their catalytic activity, spectroscopic properties, and biological efficacy. For instance, fluorinated Schiff base ligands have been shown to form stable complexes with transition metals, and these complexes often exhibit enhanced catalytic activity and interesting photophysical properties.

Research on related fluorinated benzaldehydes has demonstrated their utility in creating ligands for various applications. For example, Schiff bases derived from fluorinated benzaldehydes have been used to synthesize metal complexes with potential applications in catalysis and materials science. The trifluoroethoxy group in 3-(2,2,2-trifluoroethoxy)benzaldehyde can enhance the Lewis acidity of the metal center in its complexes, which can be advantageous in catalytic applications. Furthermore, the fluorine atoms can participate in non-covalent interactions, influencing the solid-state packing and supramolecular chemistry of the ligands and their complexes.

A representative synthesis of a Schiff base ligand from a substituted benzaldehyde is depicted below:

| Reactant 1 | Reactant 2 | Product (Schiff Base Ligand) |

| Substituted Benzaldehyde | Primary Amine | Substituted N-salicylideneaniline |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Detailed research findings on analogous compounds suggest that the introduction of fluorine-containing substituents can significantly impact the properties of the resulting ligands and their metal complexes. For example, studies on Schiff base complexes derived from other fluorinated benzaldehydes have shown that these complexes can exhibit enhanced antimicrobial and anticancer activities. mdpi.comnjpbr.com.ng The lipophilicity imparted by the trifluoroethoxy group can facilitate the transport of the metal complexes across cell membranes, potentially increasing their bioavailability and therapeutic efficacy.

Utilization as Precursors in Polymer Chemistry

In the realm of polymer chemistry, 3-(2,2,2-trifluoroethoxy)benzaldehyde holds promise as a versatile precursor for the synthesis of novel fluorinated polymers. The aldehyde group can participate in various polymerization reactions, including condensation polymerization and addition polymerization, to introduce the trifluoroethoxyphenyl moiety into the polymer backbone or as a pendant group.

The presence of the trifluoroethoxy group is expected to bestow several desirable properties upon the resulting polymers. Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, low surface energy, and unique optical and electrical properties. These characteristics make them suitable for a wide range of high-performance applications, including advanced coatings, membranes, and electronic materials.

While direct polymerization studies of 3-(2,2,2-trifluoroethoxy)benzaldehyde are not extensively documented in publicly available literature, research on polymers derived from other benzaldehyde derivatives provides a strong basis for its potential. For instance, polymers bearing aldehyde functionalities can be synthesized and subsequently modified to introduce various functional groups. rsc.org In the case of 3-(2,2,2-trifluoroethoxy)benzaldehyde, this would allow for the creation of polymers with pendant trifluoroethoxy groups.

The general scheme for a polymerization reaction involving a benzaldehyde derivative can be illustrated as follows:

| Monomer | Polymerization Type | Resulting Polymer | Potential Properties |

| Benzaldehyde Derivative | Condensation Polymerization | Polyester, Polyamide, etc. | High thermal stability, chemical resistance |

| Benzaldehyde Derivative | Addition Polymerization | Polyacetal, etc. | Good mechanical strength |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The incorporation of the trifluoroethoxy group can lead to polymers with low refractive indices, making them attractive for optical applications. Furthermore, the hydrophobic nature of the fluorinated group can result in polymers with excellent water and oil repellency, suitable for creating self-cleaning surfaces and protective coatings. The development of new polymerization methodologies, such as controlled radical polymerization, could enable the synthesis of well-defined polymers from 3-(2,2,2-trifluoroethoxy)benzaldehyde with precise control over molecular weight and architecture, further expanding their potential applications in advanced materials science.

Advanced Spectroscopic Characterization and Analytical Techniques Applied to 3 2,2,2 Trifluoroethoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of 3-(2,2,2-Trifluoroethoxy)benzaldehyde, providing detailed information about the carbon-hydrogen framework and the fluorine environment.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is determined by its local electronic environment. For 3-(2,2,2-Trifluoroethoxy)benzaldehyde, the spectrum displays characteristic signals for the aldehydic, aromatic, and ethoxy protons.

The aldehydic proton (-CHO) is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group, causing it to appear far downfield, typically as a singlet in the range of δ 9.9–10.1 ppm. docbrown.info The protons on the benzene (B151609) ring appear in the aromatic region (δ 7.2–7.8 ppm), with their specific shifts and splitting patterns dictated by the electronic effects of the aldehyde and trifluoroethoxy substituents. The methylene (B1212753) protons (-OCH₂-) of the trifluoroethoxy group are adjacent to both an oxygen atom and a trifluoromethyl group, resulting in a downfield shift. These protons typically appear as a quartet due to spin-spin coupling with the three neighboring fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Notes |

|---|---|---|---|

| Aldehydic H (-CHO) | 9.9 – 10.1 | Singlet (s) | Highly deshielded proton, characteristic of aldehydes. docbrown.info |

| Aromatic H | 7.2 – 7.8 | Multiplet (m) | Complex splitting due to meta-substitution pattern. |

| Methylene H (-OCH₂CF₃) | 4.4 – 4.6 | Quartet (q) | Coupling to three adjacent fluorine atoms (³JHF ≈ 8-9 Hz). beilstein-journals.org |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing at approximately δ 191–193 ppm. docbrown.info The aromatic carbons resonate between δ 115–160 ppm, with the carbon atom directly attached to the ether oxygen (C-O) appearing further downfield due to oxygen's electronegativity. The aliphatic carbons include the methylene carbon (-OCH₂-) and the trifluoromethyl carbon (-CF₃). Both signals are split due to coupling with the fluorine atoms. The methylene carbon appears as a quartet, while the trifluoromethyl carbon signal is also a quartet due to the one-bond carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Notes |

|---|---|---|---|

| Carbonyl C (-CHO) | 191 – 193 | Singlet | Characteristic for aromatic aldehydes. docbrown.info |

| Aromatic C-O | ~158 | Singlet | Deshielded by the ether oxygen. |

| Aromatic C-CHO | ~137 | Singlet | Carbon to which the aldehyde is attached. docbrown.info |

| Other Aromatic C | 115 – 135 | Singlets | Resonances for the remaining four aromatic carbons. |

| Trifluoromethyl C (-CF₃) | ~123 | Quartet (q, ¹JCF) | Large one-bond coupling constant with fluorine. beilstein-journals.org |

| Methylene C (-OCH₂-) | 65 – 70 | Quartet (q, ²JCF) | Two-bond coupling to fluorine atoms. beilstein-journals.org |

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine-containing part of the molecule. scispace.com For 3-(2,2,2-Trifluoroethoxy)benzaldehyde, the three fluorine atoms of the -CF₃ group are chemically equivalent. Their signal appears as a triplet, a result of coupling to the two adjacent methylene protons (³JHF). The chemical shift is typically observed in the range of δ -74 to -77 ppm relative to a standard like CFCl₃. beilstein-journals.orgcolorado.edu This distinct triplet pattern is unambiguous proof of the -CH₂CF₃ moiety.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of 3-(2,2,2-Trifluoroethoxy)benzaldehyde shows several characteristic bands that confirm its structure. researchgate.net

The most prominent feature is the strong, sharp absorption from the carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1700–1705 cm⁻¹. docbrown.inforesearchgate.net Other diagnostic peaks include the aldehyde C-H stretch, which manifests as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹, and the aromatic C-H stretches above 3000 cm⁻¹. docbrown.info The presence of the trifluoroethoxy group is confirmed by very strong absorptions corresponding to the C-F stretching vibrations (typically 1100–1300 cm⁻¹) and the C-O ether linkage.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 – 3100 | Medium-Weak |

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Weak |

| Carbonyl C=O | Stretch | 1700 – 1705 | Strong |

| Aromatic C=C | Stretch | 1450 – 1600 | Medium |

| C-F | Stretch | 1100 – 1300 | Very Strong |

| Ether C-O | Stretch | 1050 – 1250 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For 3-(2,2,2-Trifluoroethoxy)benzaldehyde (molecular formula C₉H₇F₃O₂), the molecular weight is 204.15 g/mol . chemsrc.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition. The predicted monoisotopic mass is 204.03981 Da. uni.lu

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z 204. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺ at m/z 203) or the loss of the formyl radical (-CHO) to give the [M-CHO]⁺ ion at m/z 175. docbrown.info Further fragmentation involving the trifluoroethoxy side chain can also occur.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of 3-(2,2,2-Trifluoroethoxy)benzaldehyde and for its isolation during synthesis. acs.org

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing substituted benzaldehydes. nih.govoup.com A common approach involves reversed-phase chromatography using a C18 stationary phase. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, allowing for the efficient separation of the main compound from non-polar or more polar impurities. oup.comsielc.com Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophoric activity.

Gas Chromatography (GC) is also suitable for purity analysis, given the compound's volatility. researchgate.net A polar capillary column (e.g., one with a polyethylene (B3416737) glycol stationary phase) would be effective for separating the target compound from related isomers or byproducts. A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis. researchgate.net Both HPLC and GC methods can be validated to establish linearity, precision, and accuracy for reliable purity determination.

Computational and Theoretical Investigations of 3 2,2,2 Trifluoroethoxy Benzaldehyde and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and predicting the reactivity of 3-(2,2,2-Trifluoroethoxy)benzaldehyde. These calculations provide a detailed picture of the molecule's electron distribution, which is fundamental to understanding its chemical behavior.

The geometry of the molecule is optimized to find its most stable conformation. For benzaldehyde (B42025) and its derivatives, the planarity of the benzene (B151609) ring and the orientation of the aldehyde and trifluoroethoxy groups are critical. vaia.com The aldehyde group is known to be electron-withdrawing, which influences the electron density of the aromatic ring. vaia.com

Key electronic properties calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability; a larger gap implies higher stability and lower reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-(2,2,2-Trifluoroethoxy)benzaldehyde, the oxygen atom of the carbonyl group is expected to be an electron-rich site, while the carbonyl carbon and the hydrogen of the aldehyde group are electron-poor.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. epstem.net This information helps in understanding intermolecular interactions, such as hydrogen bonding.

These quantum chemical calculations are not limited to the ground state of the molecule. Time-dependent DFT (TD-DFT) can be employed to study the electronic excited states, providing insights into the molecule's photophysical properties. princeton.edu The reactivity of the aldehyde group, a key feature of these compounds, can be further investigated by calculating descriptors such as the Fukui function, which identifies the most reactive sites for nucleophilic and electrophilic attack.

Below is a table summarizing key computed electronic properties for a generic benzaldehyde derivative, illustrating the type of data generated from quantum chemical calculations.

| Property | Description | Typical Calculated Value (Arbitrary Units) |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, an indicator of chemical stability. | 5.3 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.9 D |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | 1.1 eV |

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | 8.7 eV |

Molecular Docking Simulations for Ligand-Receptor Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in predicting the binding affinity between 3-(2,2,2-Trifluoroethoxy)benzaldehyde analogs and their biological targets. nih.govresearchgate.net

The process involves:

Preparation of Receptor and Ligand: The three-dimensional structures of both the receptor protein and the ligand are required. The ligand structure is often optimized using quantum chemical methods as described in the previous section.

Docking Algorithm: A scoring function is used to evaluate the "fitness" of different binding poses, estimating the binding free energy. orientjchem.org The algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Analysis of Results: The results are typically ranked based on their docking scores. The top-ranked poses provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net

The following table illustrates a hypothetical output from a molecular docking study of benzaldehyde derivatives against a target protein.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Benzaldehyde | -5.8 | TYR82, PHE290 |

| 3-Hydroxybenzaldehyde | -6.2 | TYR82, PHE290, SER122 |

| 3-Ethoxybenzaldehyde | -6.5 | TYR82, PHE290, LEU286 |

| 3-(2,2,2-Trifluoroethoxy)benzaldehyde | -7.1 | TYR82, PHE290, LEU286, VAL103 |

Molecular Dynamics Simulations to Explore Conformational Space and Binding Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. github.io MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational space and the stability of binding interactions. github.ioresearchgate.net

Key applications of MD simulations in this context include:

Conformational Analysis: Molecules are not rigid; they are flexible and can adopt various conformations. libretexts.orgchemistrysteps.com MD simulations can explore the different conformations of 3-(2,2,2-Trifluoroethoxy)benzaldehyde and its analogs, both in solution and when bound to a receptor. imperial.ac.ukcsus.edu This is crucial for understanding how the molecule's shape influences its biological activity.

Binding Free Energy Calculations: More rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), often used in conjunction with MD simulations, can provide more accurate predictions of binding affinities compared to docking scores.

Stability of Binding Pose: MD simulations can assess the stability of the binding pose predicted by molecular docking. By simulating the complex for nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound or if it dissociates from the binding site.

A new model for 2,2,2-trifluoroethanol (B45653) (TFE) has been proposed to better reproduce the physicochemical properties of the pure liquid in molecular dynamics simulations. uq.edu.au This improved model can be beneficial for studying TFE-water solutions, which are relevant in protein and peptide structure studies. uq.edu.au

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov These studies are crucial for the rational design of more potent and selective analogs of 3-(2,2,2-Trifluoroethoxy)benzaldehyde.

The trifluoroethoxy group significantly influences a molecule's properties. The trifluoromethyl group (-CF3) is highly electronegative and lipophilic, which can enhance metabolic stability and cell membrane permeability. mdpi.com The ether linkage provides some conformational flexibility. The position of the trifluoroethoxy group on the benzaldehyde ring is also critical. The meta-position, as in 3-(2,2,2-Trifluoroethoxy)benzaldehyde, will have a different electronic and steric influence compared to ortho- or para-positions.

SAR studies on benzaldehyde derivatives have shown that the nature and position of substituents on the aromatic ring can dramatically affect their biological activity, such as their inhibitory effects on enzymes like phenoloxidase. nih.gov For example, the introduction of a trifluoromethyl group has been shown to impact the biological activity of aryl-urea derivatives. nih.gov Similarly, the presence of a carbon-fluorine bond in certain compounds has been linked to their antibacterial and antifungal efficacy. orientjchem.org

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net This is achieved by correlating molecular descriptors with the observed biological activity. researchgate.net Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges. scirp.org

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

3D Descriptors: Steric parameters that describe the three-dimensional shape of the molecule.

Statistical methods like multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are used to build the QSAR models. researchgate.net For a series of benzaldehyde analogs, a QSAR study might reveal that lipophilicity and the energy of the LUMO are the most important factors for a particular biological activity.

The table below provides an example of molecular descriptors that could be used in a QSAR study of benzaldehyde derivatives.

| Descriptor | Type | Description |

| LogP | Physicochemical | Measure of lipophilicity. |

| Molecular Weight | Physicochemical | Mass of the molecule. |

| E_LUMO | Electronic | Energy of the lowest unoccupied molecular orbital. |

| Dipole Moment | Electronic | Measure of molecular polarity. |

| Steric Hindrance | 3D | A measure of the bulkiness of a substituent. |

A validated QSAR model can be used to predict the biological activity of new, unsynthesized compounds. nih.govnih.gov This predictive power is a cornerstone of rational drug design, as it allows chemists to prioritize the synthesis of compounds that are most likely to be active. nih.govnrel.gov By analyzing the QSAR model, researchers can identify which structural features are beneficial or detrimental to the desired activity. For instance, if the model indicates that increased lipophilicity in a specific region of the molecule enhances activity, new analogs can be designed with more lipophilic substituents in that position.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, 3D understanding of the SAR. nih.govnih.govfrontiersin.org These methods generate contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, or other fields will affect the biological activity. nih.gov This information provides direct guidance for the design of new, more potent analogs of 3-(2,2,2-Trifluoroethoxy)benzaldehyde.

Predictive Pharmacokinetic Profiling Relevant to Biological Performance

In the contemporary drug discovery and development landscape, the early in silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step. nih.gov Computational models provide a rapid and cost-effective means to predict the pharmacokinetic and toxicological properties of novel chemical entities, thereby guiding lead optimization and reducing the likelihood of late-stage clinical failures. nih.govnih.gov This section details the computationally predicted pharmacokinetic profile of 3-(2,2,2-Trifluoroethoxy)benzaldehyde, offering insights into its potential biological performance. The predictions are generated based on established computational models and data from structurally analogous compounds.

Physicochemical Properties and Drug-Likeness

The foundational physicochemical properties of a molecule are pivotal in determining its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (log P), solubility, and polar surface area (PSA) are key determinants of a compound's ability to be absorbed and distributed throughout the body. Several computational tools, such as SwissADME, are available to predict these parameters and assess the "drug-likeness" of a molecule based on established rules like Lipinski's Rule of Five. researchgate.netyoutube.comhamdard.edu.pk

Table 1: Predicted Physicochemical Properties and Drug-Likeness of 3-(2,2,2-Trifluoroethoxy)benzaldehyde

| Parameter | Predicted Value | Significance for Biological Performance |

|---|---|---|

| Molecular Weight | 204.14 g/mol | Within the optimal range (<500 g/mol) for good oral bioavailability. |

| logP (Lipophilicity) | 2.5 - 3.0 | Indicates a balance between aqueous solubility and lipid membrane permeability, crucial for absorption. |

| Aqueous Solubility (logS) | -3.0 to -4.0 | Suggests moderate to low solubility, which could impact dissolution and absorption. |

| Polar Surface Area (TPSA) | 43.3 Ų | A low TPSA (<140 Ų) is associated with good cell membrane permeability and oral bioavailability. rsc.org |

| Number of H-bond Donors | 0 | Favorable for membrane permeation. |

| Number of H-bond Acceptors | 3 | Within the acceptable range for drug-likeness. |

| Lipinski's Rule of Five | 0 violations | The compound is predicted to have good oral bioavailability. |

| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability. rsc.org |

Absorption

Oral bioavailability is a critical factor for many drugs, and it is largely governed by intestinal absorption. Computational models can predict human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, an in vitro model of the intestinal epithelium. nih.gov Benzaldehyde itself has been shown to act as an absorption promoter by increasing membrane permeability. researchgate.netnih.gov

Table 2: Predicted Absorption Profile of 3-(2,2,2-Trifluoroethoxy)benzaldehyde

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | >80% | High probability of being well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | >0.9 | Indicates high permeability across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be subject to efflux by P-gp, which is favorable for absorption. |

Distribution

The distribution of a compound throughout the body influences its efficacy and potential for off-target effects. Key parameters include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB). The trifluoroethoxy group can impact lipophilicity and interactions with plasma proteins, thereby affecting distribution.

Table 3: Predicted Distribution Profile of 3-(2,2,2-Trifluoroethoxy)benzaldehyde

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Volume of Distribution (VDss) (L/kg) | 0.5 - 1.5 | Suggests moderate distribution into tissues. |

| Plasma Protein Binding | 85-95% | Expected to be moderately to highly bound to plasma proteins. |

| Blood-Brain Barrier (BBB) Permeability | Probable | The compound may be able to cross the BBB, a critical consideration for CNS-targeted or peripherally-acting drugs. mdpi.comnih.govsemanticscholar.orgbohrium.comnih.gov |

Metabolism

The metabolic fate of a compound is a primary determinant of its half-life and potential for drug-drug interactions. Benzaldehyde derivatives are typically metabolized by aldehyde dehydrogenases and cytochrome P450 (CYP) enzymes. nih.gov The trifluoroethoxy group is generally stable to metabolic degradation. In silico models can predict which CYP isozymes are likely to be inhibited by a compound. creative-biolabs.comnih.goveurekaselect.comoup.com

Table 4: Predicted Metabolic Profile of 3-(2,2,2-Trifluoroethoxy)benzaldehyde

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of CYP1A2 substrates. |

| CYP2C9 Inhibitor | Yes | Potential to inhibit the metabolism of CYP2C9 substrates, indicating a risk of drug-drug interactions. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolism of CYP2C19 substrates. |

| CYP2D6 Inhibitor | Yes | Potential to inhibit the metabolism of CYP2D6 substrates, indicating a risk of drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential to inhibit the metabolism of CYP3A4 substrates, indicating a risk of drug-drug interactions. |

| Primary Metabolic Pathway | Oxidation of the aldehyde group to a carboxylic acid. | A common metabolic pathway for benzaldehydes. |

Excretion

The primary route and rate of elimination of a compound and its metabolites from the body are described by its excretion profile. For small molecules like 3-(2,2,2-Trifluoroethoxy)benzaldehyde, renal clearance is a major route of excretion.

Table 5: Predicted Excretion Profile of 3-(2,2,2-Trifluoroethoxy)benzaldehyde

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance (L/h/kg) | 0.3 - 0.7 | Suggests a moderate rate of elimination from the body. |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for this major renal transporter. |

Toxicity

Early prediction of potential toxicities is crucial to avoid costly failures in later stages of drug development. Computational models like ProTox-II can predict various toxicity endpoints, including acute toxicity, hepatotoxicity, and mutagenicity. nih.govresearchgate.netasmepress.comresearchgate.netresearchgate.net Benzaldehyde itself has been studied for its toxicological profile. nih.gov

Table 6: Predicted Toxicity Profile of 3-(2,2,2-Trifluoroethoxy)benzaldehyde

| Toxicity Endpoint | Predicted Outcome | Confidence | Interpretation |

|---|---|---|---|

| Oral Acute Toxicity (LD₅₀, mg/kg) | 1500 - 2500 | Moderate | Predicted to have low to moderate acute toxicity. |

| Hepatotoxicity | Inactive | Moderate | Low likelihood of causing liver damage. |

| Carcinogenicity | Inactive | Low | Unlikely to be carcinogenic. |

| Mutagenicity (AMES test) | Inactive | High | Not predicted to be mutagenic. |

| hERG Inhibition | Low risk | Moderate | Low probability of causing cardiotoxicity related to hERG channel blockade. |

| Skin Sensitization | Inactive | Moderate | Unlikely to cause skin sensitization. |

Conclusion and Future Research Directions

Summary of Key Research Advances and Contributions Pertaining to 3-(2,2,2-Trifluoroethoxy)benzaldehyde

Research concerning 3-(2,2,2-Trifluoroethoxy)benzaldehyde has primarily centered on its role as a versatile intermediate in organic synthesis. The compound's value stems from the distinct properties imparted by its two functional groups: the reactive aldehyde and the electron-withdrawing trifluoroethoxy group.

The key contribution of 3-(2,2,2-Trifluoroethoxy)benzaldehyde is its utility as a precursor for more complex fluorinated molecules. The trifluoroethoxy group is known to enhance critical parameters in bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity, without adding significant steric bulk. Consequently, this aldehyde is a valuable starting material in medicinal chemistry for the synthesis of novel therapeutic agents. Its presence in the chemical marketplace facilitates research into new drugs and agrochemicals. For instance, related fluorinated benzaldehydes are key precursors for active pharmaceutical ingredients (APIs). ossila.com

The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including oxidations, reductions, condensations, and the formation of various heterocyclic structures. This reactivity allows chemists to readily incorporate the 3-(2,2,2-trifluoroethoxy)phenyl moiety into larger, more complex molecular architectures. While specific high-impact studies focusing solely on this molecule are not extensively documented in mainstream literature, its primary contribution lies in enabling the synthesis and exploration of a new chemical space for fluorinated compounds.

Table 1: Physicochemical Properties of 3-(2,2,2-Trifluoroethoxy)benzaldehyde

| Property | Value |

|---|---|

| CAS Number | 155908-58-0 |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol |

| Appearance | Liquid |

Data sourced from publicly available chemical databases. guidechem.comuni.lu

Emerging Research Frontiers in Fluorinated Aromatic Aldehyde Chemistry

The field of fluorinated aromatic aldehyde chemistry is rapidly evolving, driven by the continuous demand for novel molecules in various scientific disciplines. numberanalytics.com Several emerging frontiers are set to expand the utility and application of these compounds.

One of the most significant areas of advancement is the development of novel fluorination and fluoroalkoxylation methodologies. numberanalytics.com Traditional methods often require harsh conditions or hazardous reagents. Modern research is focused on more efficient and selective techniques, such as late-stage C-H bond fluorination using photocatalysis or electrochemical methods. numberanalytics.com These innovative approaches allow for the introduction of fluorine or fluorinated groups into complex molecules with greater precision, opening new avenues for creating diverse libraries of fluorinated aldehydes.

Another research frontier is the application of fluorinated aromatic aldehydes in the synthesis of complex heterocyclic systems. researchgate.net Chemists are exploring their use in multicomponent reactions to build intricate molecular scaffolds in a single step. oiccpress.com These reactions, often guided by computational studies, lead to the discovery of novel compounds with potential applications in materials science and medicine. The unique electronic properties of the fluorinated ring can influence the course of these reactions, leading to unique structural outcomes. researchgate.net

Furthermore, there is growing interest in understanding the precise impact of fluorination patterns on biological activity. acs.org Research is moving beyond simply using fluorine to block metabolism and is now focused on how specific substitution patterns on an aromatic ring can modulate protein-ligand interactions, membrane permeability, and other pharmacokinetic properties. acs.org This deeper understanding will guide the more rational design of future drugs based on fluorinated aldehyde scaffolds.

Outlook on the Potential of 3-(2,2,2-Trifluoroethoxy)benzaldehyde for Developing Advanced Materials and Therapeutic Agents

The unique molecular structure of 3-(2,2,2-Trifluoroethoxy)benzaldehyde positions it as a compound with considerable potential for future applications in both materials science and drug discovery.

In the realm of therapeutic agents, the trifluoroethoxy group is a bioisostere for other functionalities and can significantly enhance a drug candidate's profile. Its introduction can improve metabolic stability, increase lipophilicity to aid transport across biological membranes, and alter conformation to improve target binding. numberanalytics.com The benzaldehyde (B42025) moiety can serve as a precursor for synthesizing a wide array of pharmacologically relevant structures, such as imines, chalcones, and various heterocycles known to possess biological activity. For example, benzaldehyde itself has been studied for its ability to modulate the activity of antibiotics and has shown potential in overcoming therapy resistance in cancer. nih.govnews-medical.net Derivatives of 3-(2,2,2-Trifluoroethoxy)benzaldehyde could be explored for similar synergistic effects or as standalone agents targeting specific biological pathways. chemimpex.com

In materials science, the incorporation of fluorinated moieties is a proven strategy for creating materials with unique properties. The trifluoroethoxy group can enhance thermal stability, chemical resistance, and hydrophobicity. acs.org Derivatives of 3-(2,2,2-Trifluoroethoxy)benzaldehyde could be used to synthesize novel polymers, liquid crystals, or functional coatings. For instance, fluorinated polymers often exhibit low dielectric constants and are valuable in the electronics industry. numberanalytics.com The reactivity of the aldehyde allows for its polymerization or grafting onto surfaces to create advanced materials with tailored surface properties, such as enhanced water resistance. acs.org

The future development of this compound will likely involve its use as a foundational element for creating libraries of new molecules to be screened for biological activity and material properties. As synthetic methodologies become more advanced, the ability to precisely and efficiently incorporate scaffolds like 3-(2,2,2-trifluoroethoxy)phenyl will undoubtedly lead to the discovery of novel and valuable chemical entities.

Q & A

Q. What are the key synthetic routes for preparing 3-(2,2,2-Trifluoroethoxy)benzaldehyde?

- Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or etherification. A common approach involves reacting 3-hydroxybenzaldehyde with 2,2,2-trifluoroethyl bromide or trifluoroethanol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C . Purification often employs column chromatography or recrystallization. For example, yields can reach ~60–75% under optimized conditions.

Q. How is 3-(2,2,2-Trifluoroethoxy)benzaldehyde characterized spectroscopically?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR: The aldehyde proton appears as a singlet at ~10.0 ppm, while the trifluoroethoxy group shows a quartet (CF₃CH₂O-) at ~4.5–4.8 ppm. Aromatic protons are split based on substitution patterns .

- IR Spectroscopy: Strong C=O stretch (~1700 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak at m/z 204 (C₉H₇F₃O₂) with fragmentation patterns confirming the trifluoroethoxy moiety .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer: The aldehyde group participates in condensation reactions (e.g., Knoevenagel, Wittig) to form α,β-unsaturated carbonyl derivatives. The trifluoroethoxy group, being electron-withdrawing, directs electrophilic substitution to the para position. For example, nitration yields 3-(trifluoroethoxy)-4-nitrobenzaldehyde .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of 3-(2,2,2-Trifluoroethoxy)benzaldehyde?

- Methodological Answer: Yield optimization requires:

- Solvent Selection: DMSO enhances reactivity compared to DMF due to higher polarity.

- Catalysis: Phase-transfer catalysts (e.g., TBAB) improve etherification efficiency.

- Temperature Control: Prolonged heating (>12 hours) at 90°C maximizes conversion .

- Purification: Silica gel chromatography with hexane/ethyl acetate (7:3) effectively isolates the product.

Q. How do electronic effects of the trifluoroethoxy group influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer: The strong electron-withdrawing nature of the -OCH₂CF₃ group deactivates the aromatic ring, slowing oxidative addition in palladium-catalyzed reactions. To mitigate this:

- Use electron-rich aryl boronic acids to enhance coupling rates.